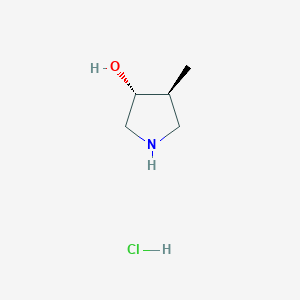

trans-4-Methylpyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(3R,4S)-4-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEGDUJNLVSIES-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-42-7 | |

| Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Chiral Synthesis of trans-4-Methylpyrrolidin-3-ol

An in-depth technical guide or whitepaper on the core of chiral synthesis of trans-4-Methylpyrrolidin-3-ol, targeted at researchers, scientists, and drug development professionals.

Abstract

trans-4-Methylpyrrolidin-3-ol stands as a critical chiral building block in modern medicinal chemistry. Its structurally constrained, stereochemically defined framework is instrumental in designing novel therapeutics with enhanced potency and selectivity. This guide provides a detailed technical examination of the robust and scalable synthetic methodologies for producing this high-value synthon. We will explore key strategies, from chiral pool-based approaches to asymmetric catalysis, offering in-depth protocols and a critical analysis of their respective advantages and limitations. The primary focus is on practical application within a drug development context, emphasizing scalability, stereochemical control, and overall efficiency.

Introduction: The Strategic Value of the 4-Methylpyrrolidin-3-ol Scaffold

The pyrrolidine motif is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical-stage candidates. The incorporation of defined stereocenters, as seen in trans-4-Methylpyrrolidin-3-ol, offers a sophisticated tool for navigating the complexities of chiral biological targets. The specific trans orientation of the C3-hydroxyl and C4-methyl groups imparts a distinct three-dimensional geometry that can be leveraged to optimize ligand-receptor binding interactions. This particular isomer has been pivotal in the creation of potent and selective inhibitors for a diverse array of targets, including kinases, proteases, and G-protein coupled receptors.

Consequently, the primary challenge lies in the efficient and stereocontrolled synthesis of this molecule. The subsequent sections of this guide will delve into established and innovative pathways to access this key intermediate with high enantiomeric and diastereomeric purity.

Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure trans-4-Methylpyrrolidin-3-ol can be broadly classified into two principal approaches:

-

Chiral Pool Synthesis: This strategy leverages readily available, inexpensive chiral starting materials.

-

Asymmetric Synthesis: This approach focuses on the creation of the desired stereocenters through a catalyzed, stereoselective reaction.

This guide will concentrate on a highly effective and well-documented strategy commencing from a chiral amino acid, L-glutamic acid, which utilizes the inherent chirality of the starting material to dictate the desired stereochemistry.

Chiral Pool Approach: Synthesis from L-Glutamic Acid

This is a reliable and well-established method for the production of the target molecule on scales ranging from grams to kilograms. L-glutamic acid serves as a cost-effective and enantiomerically pure starting point. The overall synthetic sequence involves the formation of a cyclic intermediate, followed by stereoselective reduction and methylation steps.

Workflow Overview: L-Glutamic Acid to trans-4-Methylpyrrolidin-3-ol

Caption: Synthetic pathway from L-Glutamic Acid.

-

N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group is critical. It shields the nitrogen from participating in undesired side reactions and its steric bulk can influence the stereochemical outcome of subsequent transformations. It is also advantageous due to its stability and facile removal under acidic conditions.

-

Cyclization to Pyroglutamate: This intramolecular cyclization is an efficient method for constructing the five-membered pyrrolidone ring system.

-

Grignard Reaction: The addition of a methyl Grignard reagent (e.g., MeMgBr) to a C4-keto precursor is a standard method for introducing the required methyl group. This reaction proceeds via a nucleophilic attack on the carbonyl, leading to a tertiary alcohol.

-

Stereoselective Reduction: The diastereoselectivity of the reduction of the C3-carbonyl is a pivotal step in this synthesis. The use of hydride reducing agents such as sodium borohydride (NaBH₄) typically favors the formation of the desired trans isomer. This is due to the hydride attacking from the less sterically hindered face of the molecule. The choice of reducing agent and solvent can significantly impact the diastereomeric ratio.

A well-documented and reliable route commences with commercially available (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

Step 1: Grignard Addition of Methylmagnesium Bromide

-

To a solution of (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C, add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to ambient temperature and is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tertiary alcohol.

Step 2: Reductive Deoxygenation

-

The crude alcohol from the previous step is dissolved in dichloromethane (DCM).

-

Triethylsilane (3.0 eq) is added, followed by the dropwise addition of trifluoroacetic acid (TFA, 10.0 eq) at 0 °C.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

Step 3: Stereoselective Dihydroxylation

-

The product from Step 2 is dissolved in a 1:1:1 mixture of acetonitrile, water, and tert-butanol.

-

N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq) are added.

-

The mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched with sodium sulfite and extracted with ethyl acetate.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated. The resulting diastereomers are separated by column chromatography to yield the desired trans isomer.

Step 4: Deprotection

-

The purified trans-diol is dissolved in methanol.

-

Palladium on carbon (10 wt. %) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon) for 12 hours.

-

The reaction mixture is filtered through Celite, and the filtrate is concentrated to give trans-4-methylpyrrolidin-3-ol.

Data Summary

| Step | Product | Representative Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | (2S,4R)-1-benzyl 2-methyl 4-hydroxy-4-methylpyrrolidine-1,2-dicarboxylate | 95 | N/A |

| 2 | (S)-1-benzyl 2-methyl 4-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | 88 | N/A |

| 3 | (2S,3R,4R)-1-benzyl 2-methyl 3,4-dihydroxy-4-methylpyrrolidine-1,2-dicarboxylate | 75 | 4:1 |

| 4 | trans-4-Methylpyrrolidin-3-ol | 92 | >99:1 (after chromatography) |

Note: The presented yields and ratios are illustrative and can vary based on specific experimental conditions.

Asymmetric Catalysis Strategies

While chiral pool synthesis is highly dependable, asymmetric catalysis offers more elegant and often more convergent synthetic routes. A prominent example is the asymmetric hydrogenation of a suitable prochiral precursor.

Asymmetric Hydrogenation of a Pyrrolinone Precursor

This strategy involves the synthesis of a 4-methyl-1H-pyrrol-3(2H)-one derivative, which is then subjected to asymmetric hydrogenation to establish the two contiguous stereocenters in a single, highly stereocontrolled step.

Conceptual Workflow: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation for stereocontrol.

The success of this approach is critically dependent on the choice of an appropriate chiral catalyst. Ruthenium- and rhodium-based catalysts featuring chiral phosphine ligands (such as BINAP or Josiphos) have shown remarkable efficacy in similar transformations. The catalyst coordinates to the substrate in a defined manner, directing the delivery of hydrogen from one face of the double bond and the carbonyl group, thereby establishing both the relative and absolute stereochemistry with high fidelity.

Conclusion and Future Perspectives

The chiral synthesis of trans-4-Methylpyrrolidin-3-ol is a well-resolved challenge in synthetic organic chemistry, with several robust and scalable routes accessible to drug development professionals. The selection of a particular synthetic pathway will be guided by factors such as the desired scale, the cost of starting materials, and the available chemical infrastructure. The chiral pool approach, particularly from L-glutamic acid and its derivatives, remains a preferred method for large-scale manufacturing due to its reliability and the low cost of starting materials. Asymmetric catalytic methods, while potentially more step-economical and elegant, may necessitate more extensive process development and optimization.

Future progress in this field will likely be driven by the discovery of novel catalytic systems that offer even higher levels of activity and selectivity. Such advancements will further simplify the synthesis of this and other related chiral building blocks, ultimately accelerating the drug discovery and development timeline.

References

-

Zhang, Y., et al. (2013). Synthesis of Novel Hydroxylated Pyrrolidines as Potent α-Glucosidase Inhibitors. Molecules, 18(9), 10873-10885. [Link]

spectroscopic characterization of trans-4-Methylpyrrolidin-3-ol hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-4-Methylpyrrolidin-3-ol Hydrochloride

Authored by: A Senior Application Scientist

Preamble: The Structural Significance of Substituted Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are prized for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2] this compound is a chiral building block of significant interest in drug development. Its defined stereochemistry, coupled with the versatile hydroxyl and amine functional groups, makes it a valuable precursor for synthesizing complex molecules with high specificity for biological targets, such as enzyme inhibitors and central nervous system agents.[3]

A rigorous and unambiguous structural elucidation of this molecule is paramount before its inclusion in any synthetic pathway. This guide provides a comprehensive overview of the spectroscopic techniques required for the complete characterization of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative that follows is designed to not only present the expected data but to also illuminate the causal relationships between the molecular structure and its spectroscopic output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a complete structural picture.

Expert Insight: The Rationale for Multi-dimensional NMR

While ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively, their interpretation for a cyclic system with multiple stereocenters can be ambiguous. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks, allowing us to "walk" through the molecule's carbon skeleton. HSQC directly correlates each proton to its attached carbon, resolving any ambiguities in assignment. This multi-pronged approach ensures a self-validating and robust structural assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange the labile O-H and N-H protons, simplifying the spectrum.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 100 ppm.

-

Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY & HSQC) Acquisition:

-

Utilize standard, gradient-selected pulse programs for both COSY and HSQC experiments.

-

Optimize spectral widths in both dimensions to encompass all relevant proton and carbon signals.

-

Data Interpretation and Predicted Spectra

The trans stereochemistry dictates specific spatial relationships between the protons on the pyrrolidine ring, which are directly reflected in their coupling constants.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The protonated amine in the hydrochloride salt will influence the chemical shifts of adjacent protons. In D₂O, the acidic N-H protons and the O-H proton will exchange with deuterium and will not be observed.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | ~4.2 - 4.4 | ddd | J ≈ 4.0, 6.0, 8.0 |

| H4 | ~2.5 - 2.7 | m | - |

| H2a, H5a (axial-like) | ~3.3 - 3.5 | m | - |

| H2b, H5b (equatorial-like) | ~3.6 - 3.8 | m | - |

| -CH₃ | ~1.1 - 1.2 | d | J ≈ 7.0 |

-

H3 & H4 Rationale: H3, being attached to the same carbon as the hydroxyl group, is the most deshielded methine proton. H4 is adjacent to the methyl group. The trans relationship between the hydroxyl and methyl groups will result in specific through-space interactions influencing their shifts.

-

Methylene Protons (H2, H5): The protons on the carbons adjacent to the nitrogen (C2 and C5) are diastereotopic, meaning they are chemically non-equivalent. This will lead to complex splitting patterns.

-

Methyl Group (-CH₃): The methyl group will appear as a doublet due to coupling with the adjacent H4 proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR will show five distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~70 - 75 |

| C4 | ~40 - 45 |

| C2 | ~50 - 55 |

| C5 | ~50 - 55 |

| -CH₃ | ~15 - 20 |

-

C3 Rationale: The carbon atom bonded to the electronegative oxygen atom (C3) will be the most downfield signal in the aliphatic region.

-

C2 & C5 Rationale: The carbons adjacent to the nitrogen atom will also be deshielded and appear in a similar region.

-

C4 & -CH₃ Rationale: These represent the most upfield signals, consistent with standard aliphatic carbons.

Visualizing NMR Correlations

The following diagram illustrates the molecular structure and the expected key correlations that would be observed in 2D NMR experiments.

Note: The image in the DOT script is a placeholder and would be replaced with the actual molecular structure diagram in a real application.

Caption: Predicted ¹H and ¹³C NMR assignments and key 2D NMR correlations.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Insight: Why ATR-FTIR is the Method of Choice

For a solid sample like a hydrochloride salt, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation—a small amount of the solid is simply pressed against an ATR crystal (typically diamond). This is faster, more reproducible, and less prone to issues with sample thickness than traditional methods like KBr pellets.

Experimental Protocol: IR Analysis

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C-H bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 - 3200 | O-H stretch | Hydroxyl (-OH) | Broad, Strong |

| ~3000 - 2800 | N-H stretch | Ammonium (-NH₂⁺-) | Broad, Strong |

| ~2960 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium-Strong |

| ~1600 - 1500 | N-H bend | Ammonium (-NH₂⁺-) | Medium |

| ~1100 - 1000 | C-O stretch | Secondary Alcohol | Strong |

-

Broad O-H and N-H Stretches: The most prominent features will be the very broad and strong absorption bands in the high-frequency region.[4] This broadening is due to extensive hydrogen bonding in the solid state. The N-H stretches of the protonated amine often appear as a broad envelope of peaks in this region.

-

Aliphatic C-H Stretches: These will appear just below 3000 cm⁻¹ and are characteristic of the sp³-hybridized carbons in the pyrrolidine ring and methyl group.[5]

-

C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expert Insight: The Advantage of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like hydrochloride salts. It typically protonates the analyte in solution, generating a pseudomolecular ion ([M+H]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of the free base.

Experimental Protocol: MS Analysis

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Interpretation and Predicted Spectrum

The molecular formula for the free base (trans-4-Methylpyrrolidin-3-ol) is C₅H₁₁NO. The molecular weight is 101.15 g/mol .

-

Expected Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule ([M+H]⁺), where M is the free base. Therefore, a prominent peak is expected at m/z = 102.16 .

-

Plausible Fragmentation: Although ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways for pyrrolidine derivatives involve the loss of small neutral molecules or cleavage of the ring. Potential fragment ions could include:

-

Loss of water ([M+H - H₂O]⁺) at m/z = 84.15

-

Ring-opening and subsequent fragmentation.

-

IV. A Holistic Approach to Characterization: The Workflow

The definitive characterization of this compound relies on the integration of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: A workflow for the comprehensive spectroscopic characterization of a novel compound.

Conclusion

The is a systematic process that leverages the strengths of NMR, IR, and MS to build a complete and validated structural picture. By understanding the principles behind each technique and the expected spectral features based on the molecule's functional groups and stereochemistry, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- DTIC (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.

- ResearchGate (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- ChemicalBook. Pyrrolidine(123-75-1) IR Spectrum.

- RSC Publishing (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.

- PMC - NIH (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- ResearchGate (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- MySkinRecipes. This compound.

Sources

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to trans-4-Methylpyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, present in numerous natural products and over 60 FDA-approved drugs.[1][2] Its significance lies in the three-dimensional complexity afforded by its sp³-hybridized carbons, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[3] this compound, with its defined stereochemistry, serves as a crucial chiral building block in this context. Its dual functionality—a secondary amine and a hydroxyl group—provides versatile handles for synthetic elaboration, while the specific trans configuration of its substituents offers a rigid structural element to control molecular conformation. This guide provides a technical overview of its properties, synthesis, analysis, and applications for professionals engaged in sophisticated drug discovery and development.

Physicochemical and Structural Properties

The hydrochloride salt form of trans-4-Methylpyrrolidin-3-ol is typically used in synthesis to improve its stability and handling characteristics, particularly its solubility in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 265108-42-7 | [4][5][6] |

| Molecular Formula | C₅H₁₂ClNO | [4][5][6] |

| Molecular Weight | 137.61 g/mol | [4][5] |

| Typical Purity | >97% | [5] |

| Form | Solid | [7] |

| Storage | Room temperature, under inert atmosphere |

Synthesis and Purification: A Conceptual Framework

The synthesis of stereochemically defined substituted pyrrolidines is a non-trivial endeavor that requires precise control over reaction pathways. While the exact proprietary synthesis of this compound is not publicly detailed, its structure suggests methodologies rooted in established stereoselective organic chemistry.

Causality in Synthetic Strategy: The primary challenge is the establishment of the trans relationship between the C3-hydroxyl and C4-methyl groups. This is often achieved through diastereoselective reduction of a pyrrolidinone precursor or via stereospecific ring-opening of a suitable epoxide, followed by cyclization. Patents for related structures, such as 1-methylpyrrolidin-3-ol, often describe processes like the reductive amination of a precursor with formaldehyde or multi-step ring-closure reactions.[8][9][10] An intramolecular reductive amino alkylation is another documented strategy for forming substituted pyrrolidinols.[11]

General Workflow: A plausible synthetic route involves a multi-step sequence designed to build the pyrrolidine core with the desired stereochemistry. Purification is critical; intermediates may be purified by crystallization to enhance stereochemical purity before the final reduction and salt formation steps.

Caption: A conceptual workflow for the stereoselective synthesis of trans-4-Methylpyrrolidin-3-ol HCl.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of a chiral building block is paramount. A robust analytical protocol ensures the reliability of subsequent synthetic steps and the biological data of the final compounds.

Step-by-Step Validation Protocol:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) for NMR analysis and in a mobile phase-compatible solvent for chromatography.

-

Chromatographic Purity (HPLC):

-

Technique: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).

-

Rationale: To determine the chemical purity of the sample by separating it from any residual starting materials, by-products, or other impurities.

-

-

Enantiomeric/Diastereomeric Purity (Chiral HPLC):

-

Technique: Chiral HPLC is the most effective method for separating and quantifying stereoisomers.[12]

-

Rationale: This step is critical to confirm the trans configuration and to quantify any presence of the cis isomer. The selection of the chiral stationary phase (CSP) is the most important step; polysaccharide-based CSPs are often effective for amines and alcohols.[13][14]

-

-

Structural Confirmation (NMR & MS):

-

Techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the relative stereochemistry, which can be inferred from coupling constants. MS confirms the molecular weight of the compound.[15]

-

-

Data Analysis & Confirmation: Compare the obtained spectra and chromatograms with reference data to confirm the structure and assess purity (typically >97%).

Caption: A standard workflow for the analytical validation of the chiral building block.

Applications in Drug Discovery

The utility of this compound stems from its role as a versatile intermediate for creating more complex molecules with potential therapeutic value. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability while providing a 3D vector for interacting with biological targets.[3]

-

Scaffold for Bioactive Molecules: The pyrrolidine ring is a core component of drugs targeting a wide range of conditions, including hypertension, viral infections, and diabetes.[1] This building block provides a pre-formed, stereochemically defined core for constructing novel analogues.

-

Enzyme Inhibitors and Receptor Ligands: The hydroxyl and amine groups can be functionalized to introduce pharmacophoric elements that interact with enzyme active sites or cell surface receptors. For instance, related substituted pyrrolidines have been synthesized and characterized as potent ligands for targets like the melanocortin-4 receptor.[16]

-

Central Nervous System (CNS) Agents: The pyrrolidine structure is a common feature in CNS-active compounds due to its ability to mimic the γ-aminobutyric acid (GABA) backbone and cross the blood-brain barrier.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar pyrrolidine derivatives provide a strong basis for safe handling protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated area or a chemical fume hood.[18][19]

-

Hazards: Based on related pyrrolidinols, the compound should be treated as a potential skin and eye irritant.[20] Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Storage and Handling: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials and ignition sources.[18]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.[18] Dispose of waste in accordance with local, state, and federal regulations.[19]

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Zhang, Y., & Zheng, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

-

Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

- Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

-

New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. Available at: [Link]

-

European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl. Retrieved January 19, 2026, from [Link]

-

PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Available at: [Link]

-

AccelaChemBio. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

AABlocks. (n.d.). rel-(3R,4S)-4-Methylpyrrolidin-3-ol hydrochloride. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved January 19, 2026, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molcore.com [molcore.com]

- 5. 265108-42-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. aablocks.com [aablocks.com]

- 7. rel-(3R,4S)-4-Methylpyrrolidin-3-ol hydrochloride [cymitquimica.com]

- 8. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-4-Methylpyrrolidin-3-ol hydrochloride chemical properties

An In-Depth Technical Guide to trans-4-Methylpyrrolidin-3-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its rigid, stereochemically defined pyrrolidine core, functionalized with both hydroxyl and secondary amine groups, renders it a versatile building block for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it highly suitable for various synthetic applications. This guide provides a comprehensive overview of its chemical properties, detailed spectroscopic analysis, plausible synthetic strategies, and its established role as a key intermediate in the development of novel therapeutic agents. It is intended to serve as a technical resource for researchers, chemists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a wide range of pharmaceuticals.[1] Its five-membered saturated heterocyclic structure provides a rigid, three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, influencing binding affinity, selectivity, and pharmacokinetic properties.[1]

This compound (CAS Number: 265108-42-7) emerges as a particularly valuable synthon within this class.[2] Its key features include:

-

Defined Stereochemistry : The trans configuration between the C3-hydroxyl and C4-methyl groups provides a specific spatial arrangement, crucial for designing stereoselective interactions with enzymes or receptors.

-

Bifunctional Reactivity : The presence of a secondary amine and a secondary alcohol allows for orthogonal derivatization, enabling its incorporation into diverse molecular structures through reactions like N-alkylation, acylation, and O-alkylation or esterification.[2]

-

Enhanced Physicochemical Properties : As a hydrochloride salt, the compound exhibits improved handling, stability, and solubility compared to its free base form, which is advantageous for reaction setup and purification.[3]

These attributes make it a sought-after building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for agents targeting the central nervous system and enzyme inhibitors.[2]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's properties is fundamental for its effective application in research and development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 265108-42-7 | [2] |

| Molecular Formula | C₅H₁₂ClNO | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | [3] |

| Storage | Room temperature, in a tightly sealed container | [2][5] |

Spectroscopic Analysis (Predicted)

While comprehensive experimental spectra for this specific molecule are not publicly available, a detailed prediction based on its structure and data from analogous compounds like 1-methyl-3-pyrrolidinol and other pyrrolidinols provides valuable insights for characterization.[4][6][7][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

OH and NH₂⁺ Protons : Broad singlets, typically in the downfield region (δ > 3.0 ppm), whose chemical shifts are dependent on solvent and concentration.

-

CH-OH Proton (C3-H) : A multiplet around δ 3.8-4.2 ppm, shifted downfield due to the adjacent hydroxyl group.

-

CH-CH₃ Proton (C4-H) : A multiplet, likely overlapping with other ring protons.

-

Ring CH₂ Protons (C2-H₂, C5-H₂) : A series of complex multiplets between δ 2.5-3.5 ppm.

-

CH₃ Protons : A doublet around δ 1.0-1.2 ppm, split by the adjacent C4 proton.

-

-

¹³C NMR Spectroscopy : The spectrum should display five distinct signals corresponding to the five carbon atoms in the pyrrolidine ring and methyl group.

-

C-OH Carbon (C3) : Expected around δ 65-75 ppm.

-

C-N Carbons (C2, C5) : Expected in the range of δ 45-60 ppm.

-

C-CH₃ Carbon (C4) : Expected around δ 35-45 ppm.

-

CH₃ Carbon : Expected in the upfield region, around δ 15-20 ppm.

-

-

Mass Spectrometry (MS) : For the free base (C₅H₁₁NO, MW: 101.15), electrospray ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 102.1.

-

Infrared (IR) Spectroscopy : Key characteristic absorption bands would confirm the presence of its functional groups.

-

O-H Stretch : A broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (as ammonium salt) : A broad band in the 2400-2800 cm⁻¹ region.

-

C-H Stretch : Sharp peaks between 2850-3000 cm⁻¹.

-

C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region.

-

Synthesis and Reactivity

Exemplary Synthetic Protocol: A Reductive Amination Approach

This protocol is a representative workflow based on common organic synthesis techniques. The causality for reagent selection is explained to provide deeper insight.

Step 1: Synthesis of 4-Methyl-3-oxopyrrolidine Intermediate This step involves the formation of the core pyrrolidine ring, often achieved through a Dieckmann condensation or similar cyclization of an appropriate amino ester precursor.

Step 2: Stereoselective Reduction of the Ketone The key step to establish the trans stereochemistry is the reduction of the intermediate ketone.

-

Dissolution : Dissolve the 4-methyl-3-oxopyrrolidine intermediate in a suitable alcoholic solvent like methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction : Cool the solution to 0°C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Causality : Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups. The steric hindrance of the existing methyl group at the C4 position will direct the hydride attack from the less hindered face, favoring the formation of the thermodynamically stable trans isomer.

-

-

Quenching : After the reaction is complete (monitored by TLC), slowly add acetone to quench any excess NaBH₄.

-

Workup : Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude trans-4-Methylpyrrolidin-3-ol free base.

Step 3: Purification and Hydrochloride Salt Formation

-

Purification : Purify the crude product via column chromatography on silica gel to isolate the pure trans isomer.

-

Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification : Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation : The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.

Caption: Exemplary synthetic workflow for the target compound.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound lies in its role as a chiral building block for creating more complex, biologically active molecules.[2] Its defined stereochemistry and bifunctional nature are leveraged to impart specific properties to the final API.

-

Scaffold for CNS Agents : The pyrrolidinol core is frequently found in compounds targeting the central nervous system. Its polarity and ability to form hydrogen bonds are key for crossing the blood-brain barrier and interacting with neurological targets.[3]

-

Enzyme Inhibitors : The hydroxyl group can act as a crucial hydrogen bond donor or acceptor within an enzyme's active site, while the rest of the molecule serves as a rigid scaffold to position other pharmacophoric elements correctly. For example, related pyrrolidine scaffolds have been used to develop inhibitors for enzymes like beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease.[1]

-

VLA-4 Antagonists : In a notable example, a substituted (4S)-methoxy-(2S)-pyrrolidinyl moiety, an analogue of our target compound, was a core component in the discovery of a potent and orally active VLA-4 (Very Late Antigen-4) antagonist.[11] This compound showed excellent efficacy in preclinical models of asthma and advanced to clinical trials, highlighting the therapeutic potential of this scaffold.[11]

The synthetic utility allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, where modifications to the amine or alcohol can be systematically explored to enhance potency, selectivity, and pharmacokinetic profiles.

Caption: Role as a building block in drug discovery.

Safety and Handling

Based on safety data sheets for structurally similar amino alcohols and pyrrolidine derivatives, this compound is expected to require standard laboratory precautions.[5][12]

-

GHS Hazard Classification (Anticipated) :

-

Skin Irritation (Category 2) : May cause skin irritation.[5][12]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[5][12]

-

Acute Toxicity (Oral, Category 4) : May be harmful if swallowed.[12]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[12]

-

-

Recommended Handling Procedures :

-

Work in a well-ventilated area or under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid breathing dust or vapors.[12]

-

Wash hands thoroughly after handling.[12]

-

Keep away from heat and open flames, as related compounds can be combustible.[12]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry place.[5]

-

Conclusion

This compound is a high-value chemical building block with significant potential in modern drug discovery and organic synthesis. Its well-defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and amino functional groups, provides a robust platform for constructing novel molecular entities with tailored biological activities. The insights into its physicochemical properties, spectroscopic signatures, and synthetic pathways presented in this guide underscore its importance and provide a foundational resource for scientists aiming to leverage this compound in their research endeavors.

References

- MilliporeSigma. (2025). Safety Data Sheet for a related product.

- Chem-Impex. (n.d.). (+/-)-trans-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpyrrolidine.

- MySkinRecipes. (n.d.). This compound.

- Chem-Impex. (n.d.). (+/-)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor.

- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet for (S)-1-Methyl-3-pyrrolidinol.

- TCI Europe N.V. (2025). Safety Data Sheet for 1-Ethyl-3-pyrrolidinol.

- Chemrio. (n.d.). This compound.

- Fluorochem. (n.d.). trans-4-methoxy-3-pyrrolidinol hydrochloride.

- Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Sigma-Aldrich. (n.d.). trans-4-Methoxy-3-pyrrolidinol hydrochloride.

- Ichikawa, S., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92.

- Sigma-Aldrich. (n.d.). trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride.

- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93074, 1-Methyl-3-pyrrolidinol.

- Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98210, 4-Hydroxypyrrolidine.

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176472200, trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl.

- ChemicalBook. (n.d.). (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR.

- ChemicalBook. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR [m.chemicalbook.com]

- 8. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR [m.chemicalbook.com]

- 9. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 10. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 11. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of trans-4-Methylpyrrolidin-3-ol

Introduction: The Strategic Importance of the trans-4-Methylpyrrolidin-3-ol Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Within this class, substituted pyrrolidinols such as trans-4-Methylpyrrolidin-3-ol represent critical chiral building blocks for a multitude of biologically active molecules. The precise stereochemical orientation of the hydroxyl and methyl groups is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient, stereoselective synthetic routes to access specific enantiomers of this compound is a significant focus for researchers in drug discovery and development.

This guide provides an in-depth analysis of the primary synthetic strategies for obtaining trans-4-Methylpyrrolidin-3-ol, with a core focus on the selection of starting materials. We will explore the causality behind different synthetic choices, from leveraging the inherent chirality of natural products to employing the precision of modern asymmetric catalysis. Each approach presents a unique set of advantages and challenges, and the optimal choice is invariably dictated by factors such as scale, cost, desired stereoisomer, and available resources.

Part 1: Chiral Pool Synthesis - Leveraging Nature's Stereochemical Legacy

The most established strategy for synthesizing enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule—a "chiral pool" starting material. This approach cleverly transfers the existing stereochemistry of the starting material to the final product, obviating the need for complex resolution steps or expensive asymmetric catalysts.

Causality of Choice: Why Amino Acids?

Amino acids, particularly L-proline and its derivatives, are ideal chiral pool starting materials for pyrrolidine synthesis.[2][3] Their inherent pyrrolidine ring and defined stereocenters provide a robust and predictable synthetic anchor. trans-4-Hydroxy-L-proline is an especially popular and logical precursor for hydroxylated pyrrolidines.[2][3]

Synthetic Workflow from trans-4-Hydroxy-L-proline

The synthesis of pyrrolidine-containing drugs frequently begins with commercially available Boc-protected trans-4-hydroxy-L-proline.[3] A representative pathway involves a series of functional group interconversions to introduce the C4-methyl group with the correct trans stereochemistry relative to the C3-hydroxyl group.

Caption: Workflow for Chiral Pool Synthesis from Hydroxyproline.

This strategy's trustworthiness lies in its reliance on well-understood, high-yielding reactions. The stereochemistry of the final product is directly templated from the starting material. However, a key limitation is that this route typically provides access to only one enantiomer, dictated by the natural availability of the starting amino acid (e.g., the L-series).

Part 2: Asymmetric Synthesis - Creating Chirality from Achiral Precursors

Asymmetric catalysis offers a more flexible and powerful alternative to chiral pool synthesis. These methods construct the chiral pyrrolidine core from simple, achiral starting materials, with stereocontrol induced by a chiral catalyst or auxiliary. This allows for the selective synthesis of either enantiomer of the target molecule.

Key Strategy: 1,3-Dipolar Cycloaddition

One of the most direct and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition between an azomethine ylide and an alkene (dipolarophile).[4] The stereochemical outcome of this reaction can be precisely controlled through the use of a chiral auxiliary.

Causality of Choice: Why this Method?

This approach builds the core heterocyclic ring and sets multiple stereocenters in a single, highly convergent step. For industrial applications, its efficiency is a major advantage. A practical, large-scale synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been demonstrated using this method, highlighting its scalability and robustness.[5][6] The key is the selection of a chiral auxiliary, such as a camphor sultam, which effectively shields one face of the dipolarophile, directing the cycloaddition to occur with high diastereoselectivity.[5][6]

Caption: Asymmetric Synthesis via 1,3-Dipolar Cycloaddition.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

The following protocol is adapted from a validated, large-scale synthesis of a closely related pyrrolidinol and exemplifies the general approach.[5][6]

Step 1: Formation of the Chiral Dipolarophile

-

To a solution of (E)-3-benzyloxypropenoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., oxalyl chloride with a catalytic amount of DMF).

-

After activation, cool the mixture and add a solution of the chiral auxiliary, (2'S)-bornane-10,2-sultam, and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction until completion, then perform an aqueous workup and purify by crystallization or chromatography to yield the chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam.

Step 2: The Key Cycloaddition Reaction

-

In a separate flask under an inert atmosphere, dissolve the chiral dipolarophile from Step 1 in a suitable solvent (e.g., THF).

-

Add the achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.

-

Add a catalytic amount of an acid (e.g., trifluoroacetic acid) to initiate the in-situ formation of the azomethine ylide and subsequent cycloaddition.

-

Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor for completion by TLC or LC-MS.

-

Upon completion, quench the reaction and perform a standard workup. The resulting product is a mixture of diastereomers, which can often be separated by crystallization to isolate the desired major diastereomer.[5]

Step 3: Elaboration to the Final Product

-

The isolated diastereomer is then subjected to reductive cleavage of the chiral auxiliary (e.g., using LiAlH4) and subsequent deprotection steps (e.g., catalytic hydrogenation to remove benzyl groups) to afford the final enantiomerically pure pyrrolidinol.[5]

Part 3: Racemic Synthesis and Enzymatic Resolution

In some instances, a direct asymmetric synthesis may not be feasible or cost-effective. An alternative is to prepare the target molecule as a racemic mixture and then separate the enantiomers. While classical resolution with chiral acids is possible, enzymatic resolution often provides superior efficiency and selectivity.

Causality of Choice: When to Resolve?

This strategy is advantageous when the racemic synthesis is simple and high-yielding from inexpensive starting materials. The success of this route hinges entirely on the efficiency of the resolution step. An efficient enzymatic resolution can make this a highly practical route for producing enantiomerically pure material.[7]

Workflow:

-

Racemic Synthesis: Prepare racemic trans-4-methylpyrrolidin-3-ol from simple precursors, for example, via the reduction of a corresponding pyrrolidinone.

-

Enzymatic Acylation: Treat the racemic alcohol with an acyl donor (e.g., vinyl acetate) in the presence of a specific lipase (e.g., Novozym 435). The enzyme will selectively acylate one enantiomer, leaving the other unreacted.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be easily separated by standard chromatographic techniques due to their different polarities.

-

Deprotection: The acylated enantiomer can be hydrolyzed back to the alcohol if it is the desired product.

Summary and Comparison of Starting Materials

The optimal choice of starting material is a strategic decision based on a multi-faceted analysis of the project goals.

| Starting Material Category | Synthetic Strategy | Key Transformation | Advantages | Disadvantages & Challenges |

| Amino Acids (e.g., Hydroxyproline) | Chiral Pool Synthesis | Functional group interconversion of a chiral precursor.[2][3] | High stereochemical fidelity; well-established chemistry; relatively inexpensive starting materials. | Often lengthy synthetic sequences; typically provides access to only one enantiomer.[8] |

| Achiral Alkenes & Ylides | Asymmetric Catalysis | 1,3-Dipolar Cycloaddition with a chiral auxiliary or catalyst.[4][5] | Highly convergent; excellent stereocontrol; provides access to either enantiomer by choice of auxiliary/catalyst. | Chiral auxiliaries or catalysts can be expensive; optimization of diastereoselectivity may be required. |

| Simple Acyclic Precursors | Racemic Synthesis & Resolution | Non-stereoselective cyclization followed by enzymatic resolution.[7] | Utilizes simple, cheap starting materials; racemic synthesis is often robust and high-yielding. | Requires an additional resolution step; overall yield is theoretically limited to 50% for the desired enantiomer. |

| Carbohydrates (e.g., D-Xylose) | Chiral Pool Synthesis | Multi-step conversion involving ring-opening and re-closing strategies.[7] | Provides access to highly functionalized and diverse stereoisomers. | Syntheses are often very long with low overall yields, making them less practical for large-scale production.[5][7] |

Conclusion

The synthesis of trans-4-Methylpyrrolidin-3-ol is a well-studied area that offers a clear illustration of the core strategic decisions in modern asymmetric synthesis. For rapid access to a single, naturally-derived enantiomer on a lab scale, chiral pool synthesis from amino acids like hydroxyproline remains a dependable choice. For flexibility, scalability, and access to both enantiomers—critical for thorough pharmacological evaluation—asymmetric methods, particularly the 1,3-dipolar cycloaddition, represent the state-of-the-art. Finally, racemic synthesis coupled with a highly efficient enzymatic resolution can provide a pragmatic and economically viable route for industrial production. The ultimate selection of starting material is therefore not merely a chemical choice, but a strategic one that balances chemical elegance with practical constraints and project objectives.

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. National Institutes of Health. Available at: [Link]

-

A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. PubMed. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. National Institutes of Health. Available at: [Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link]

-

A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

-

Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Sci-Hub. Available at: [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. National Institutes of Health. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. National Institutes of Health. Available at: [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biological Relevance and Synthetic Utility of trans-4-Methylpyrrolidin-3-ol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed examination of trans-4-Methylpyrrolidin-3-ol hydrochloride, focusing on its role as a key structural motif in the development of selective androgen receptor modulators (SARMs). While direct pharmacological data on this specific compound is limited, its incorporation into potent, clinically investigated molecules allows for an in-depth exploration of its mechanistic relevance.

Part 1: Foundational Understanding of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its importance as a versatile scaffold.[3][4] The conformational flexibility of the pyrrolidine ring, influenced by substituents, allows for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors.[3][5]

Derivatives of the pyrrolidine scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, further enhancing its utility in drug design.[3][4]

Part 2: this compound - A Key Building Block for Selective Androgen Receptor Modulators (SARMs)

While this compound itself is not an active therapeutic agent, it serves as a crucial chiral building block in the synthesis of complex and highly selective drug candidates.[6] Its primary significance in the current scientific literature is its role as a precursor in the synthesis of a novel class of SARMs, specifically 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives.[7]

The Mechanism of Action of SARMs

Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The AR is a ligand-activated nuclear transcription factor that plays a critical role in the development and maintenance of male reproductive tissues, muscle mass, bone density, and other physiological processes.

The mechanism of action of SARMs can be summarized as follows:

-

Binding to the Androgen Receptor: SARMs diffuse into the cell and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs). This conformational shift exposes a nuclear localization signal, facilitating the translocation of the SARM-AR complex into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the SARM-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The conformation of the SARM-AR complex determines the recruitment of co-activators or co-repressors. This tissue-specific recruitment of co-regulators is the basis for the selective activity of SARMs. In anabolic tissues like muscle and bone, the complex recruits co-activators, leading to the transcription of genes that promote tissue growth. Conversely, in reproductive tissues like the prostate, the complex may adopt a different conformation that does not effectively recruit co-activators or may even recruit co-repressors, resulting in a neutral or antagonistic effect.[7]

The following diagram illustrates the generalized mechanism of action for a Selective Androgen Receptor Modulator.

Caption: Simplified synthetic pathway from a pyrrolidine precursor to a final SARM.

Part 3: Experimental Protocols for SARM Evaluation

The evaluation of compounds derived from this compound for SARM activity involves a series of in vitro and in vivo assays. The following are representative protocols based on the development of compound 2f. [7]

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the human androgen receptor.

Methodology:

-

Preparation of AR: A source of human AR is prepared, typically from cell lysates overexpressing the receptor or purified recombinant AR protein.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the AR preparation in the presence of varying concentrations of the test compound.

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand using a method such as filtration or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Hershberger Assay

Objective: To assess the androgenic and anabolic activity of a test compound in a castrated rat model.

Methodology:

-

Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.

-

Dosing: After a recovery period, the castrated rats are treated with the test compound or a vehicle control for a specified period (e.g., 7-10 days). A positive control group treated with testosterone propionate is also included.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include an anabolic target (levator ani muscle) and androgenic targets (prostate and seminal vesicles).

-

Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the body weight of the animals. The anabolic and androgenic activities of the test compound are determined by its ability to increase the weight of these tissues compared to the vehicle-treated group. The selectivity of the compound is assessed by comparing the dose-response curves for the anabolic and androgenic tissues.

Part 4: Summary of Key Data

The following table summarizes the in vitro and in vivo data for the clinical candidate SARM 2f, which incorporates a pyrrolidine core derived from a precursor structurally related to this compound. [7]

| Parameter | Compound 2f | Testosterone |

|---|---|---|

| AR Binding Affinity (Ki, nM) | 2.1 | 1.9 |

| Anabolic Activity (Levator Ani) | High | High |

| Androgenic Activity (Prostate) | Low | High |

| Tissue Selectivity | High | Low |

Part 5: Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While it does not possess intrinsic pharmacological activity, its rigid, stereochemically defined structure is fundamental to the design and synthesis of potent and selective therapeutic agents. Its incorporation into the clinical SARM candidate, compound 2f, highlights the critical role of the substituted pyrrolidine scaffold in achieving tissue-selective androgen receptor modulation. The mechanism of action of the resulting SARM is well-understood and involves tissue-specific recruitment of transcriptional co-regulators. Future research may continue to leverage this and similar pyrrolidine-based scaffolds to develop novel therapeutics for a range of diseases.

References

- Franko, B. V., & Lunsford, C. D. (n.d.). Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitut. Google Vertex AI Search.

- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Google Vertex AI Search.

-

Poyraz, S., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245842. Retrieved from [Link]

- Smolecule. (n.d.). Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride.

-

Verma, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1239, 130519. Retrieved from [Link]

- MySkinRecipes. (n.d.). This compound.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Chem-Impex. (n.d.). Trans (+/-) 4-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid Methyl Es.

-

Clitherow, J. W., et al. (1998). Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Bioorganic & Medicinal Chemistry Letters, 8(3), 243–248. Retrieved from [Link]

- Chemrio. (n.d.). This compound.

- Chem-Impex. (n.d.). (+/-)-trans-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid h.

- ResearchGate. (2025). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f.

- MDPI. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f.

-

Fujimoto, T., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330–3349. Retrieved from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Buy Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride [smolecule.com]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of trans-4-Methylpyrrolidin-3-ol derivatives

An In-depth Technical Guide to the Biological Activity of trans-4-Methylpyrrolidin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1] Its unique conformational properties and ability to engage in various biological interactions have led to its incorporation into numerous natural products and synthetic drugs.[1] This guide focuses on a specific, stereochemically defined subset: derivatives of trans-4-Methylpyrrolidin-3-ol. The defined trans stereochemistry of the hydroxyl and methyl groups provides a rigid framework that reduces conformational flexibility, a critical attribute for achieving high target affinity and selectivity. This document synthesizes current knowledge on the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights for drug development professionals. We will explore their roles as potent enzyme inhibitors and receptor modulators, providing detailed experimental context and future perspectives.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery